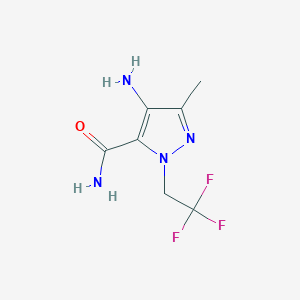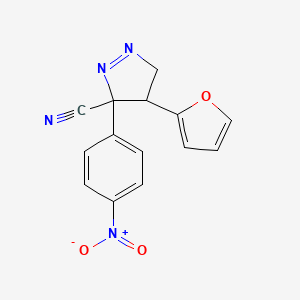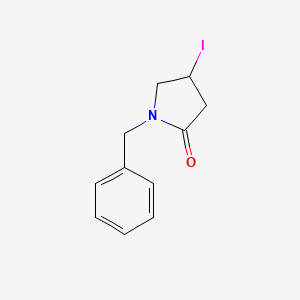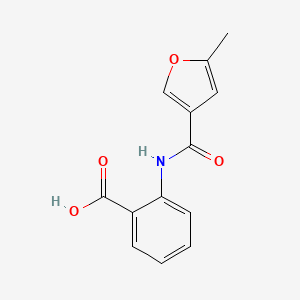
Ethanone, 1-(1-butyl-2-methyl-1H-pyrrol-3-yl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(1-Butyl-2-methyl-1H-pyrrol-3-yl)ethanone is a chemical compound that belongs to the class of pyrroles. Pyrroles are five-membered heterocyclic aromatic organic compounds, characterized by a nitrogen atom in the ring. This particular compound is notable for its unique structure, which includes a butyl and a methyl group attached to the pyrrole ring, along with an ethanone group. The molecular formula for this compound is C₁₁H₁₇NO .
准备方法
The synthesis of 1-(1-butyl-2-methyl-1H-pyrrol-3-yl)ethanone can be achieved through various synthetic routes. One common method involves the cyclocondensation of aldehydes with amines and ethyl pyruvate under ambient conditions . This reaction typically requires a catalyst, such as 1-butyl-1-methylpyrrolidinium hydrogen sulfate, to promote the formation of the pyrrole ring. The reaction conditions are generally mild, making this method practical and efficient for industrial production.
化学反应分析
1-(1-Butyl-2-methyl-1H-pyrrol-3-yl)ethanone undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the ethanone group to an alcohol group. Sodium borohydride and lithium aluminum hydride are typical reducing agents used in these reactions.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the nitrogen atom of the pyrrole ring. Halogenation and nitration are common substitution reactions, with reagents such as chlorine and nitric acid, respectively.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction typically produces alcohols.
科学研究应用
1-(1-Butyl-2-methyl-1H-pyrrol-3-yl)ethanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it valuable in the development of new materials and catalysts.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with various biological targets to understand its mechanism of action.
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. It serves as a lead compound in the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 1-(1-butyl-2-methyl-1H-pyrrol-3-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to various receptors and enzymes, modulating their activity. For instance, it may inhibit bacterial enzymes, leading to antimicrobial effects . The exact pathways and targets depend on the specific application and biological context.
相似化合物的比较
1-(1-Butyl-2-methyl-1H-pyrrol-3-yl)ethanone can be compared with other similar compounds, such as:
1-(1-Methyl-1H-pyrrol-2-yl)ethanone: This compound has a similar pyrrole ring structure but lacks the butyl group.
2-Acetyl-1-methylpyrrole: Another related compound, differing in the position of the acetyl group.
The uniqueness of 1-(1-butyl-2-methyl-1H-pyrrol-3-yl)ethanone lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Conclusion
1-(1-Butyl-2-methyl-1H-pyrrol-3-yl)ethanone is a versatile compound with significant applications in various fields of scientific research. Its unique structure and reactivity make it a valuable tool in chemistry, biology, medicine, and industry. Understanding its preparation methods, chemical reactions, and mechanism of action provides a foundation for further exploration and utilization of this compound in innovative ways.
属性
CAS 编号 |
112722-71-1 |
|---|---|
分子式 |
C11H17NO |
分子量 |
179.26 g/mol |
IUPAC 名称 |
1-(1-butyl-2-methylpyrrol-3-yl)ethanone |
InChI |
InChI=1S/C11H17NO/c1-4-5-7-12-8-6-11(9(12)2)10(3)13/h6,8H,4-5,7H2,1-3H3 |
InChI 键 |
ZQZPBVULVVFDKZ-UHFFFAOYSA-N |
规范 SMILES |
CCCCN1C=CC(=C1C)C(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



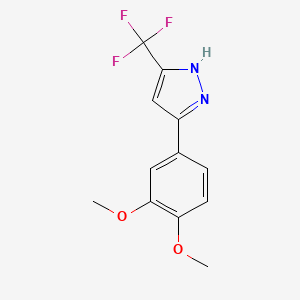
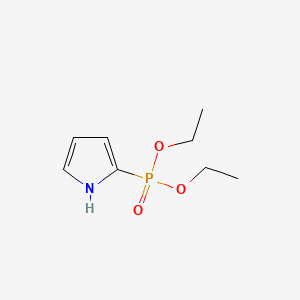
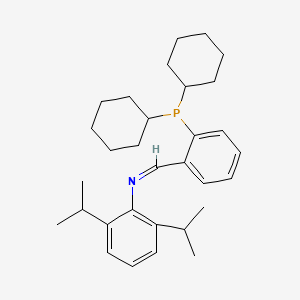
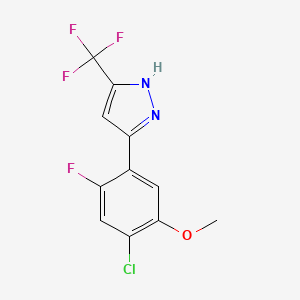
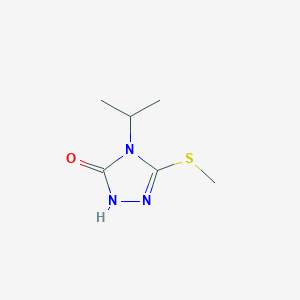

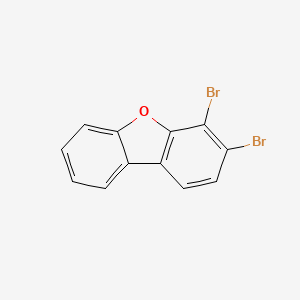
![3,6-Dichloro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12891020.png)
